Cas no 1710202-33-7 (3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid)

3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid
- 2-Benzofurancarboxylic acid, 3-(2,2,2-trifluoroethoxy)-
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- インチ: 1S/C11H7F3O4/c12-11(13,14)5-17-8-6-3-1-2-4-7(6)18-9(8)10(15)16/h1-4H,5H2,(H,15,16)
- InChIKey: QKJYBTNWZCZDLF-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(OCC(F)(F)F)=C1C(O)=O
3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510175-1g |
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylicacid |
1710202-33-7 | 97% | 1g |
$568 | 2023-02-17 |
3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acidに関する追加情報
Professional Introduction to 3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid (CAS No. 1710202-33-7)
3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1710202-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran family, a heterocyclic structure that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of a trifluoroethyl group and a carboxylic acid moiety in its molecular framework imparts unique physicochemical properties, making it a promising candidate for further investigation in drug discovery and development.
The benzofuran core is a well-documented scaffold in medicinal chemistry, exhibiting a broad spectrum of biological functions. Compounds derived from benzofuran have been explored for their roles in anti-inflammatory, antimicrobial, antitumor, and neuroprotective activities. The introduction of fluorine atoms into the molecular structure, particularly in the trifluoro-ethoxy substituent, enhances the metabolic stability and lipophilicity of the compound, which are critical factors in drug design. This modification can also influence the binding affinity and selectivity of the molecule towards biological targets.
The carboxylic acid functional group in 3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid provides opportunities for further chemical modifications, such as esterification or amidation, which can tailor its pharmacological properties. Such derivatization strategies are frequently employed to optimize solubility, bioavailability, and target interaction. Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules like this one, streamlining the drug discovery process.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. The trifluoro-ethoxy group not only improves metabolic stability but also contributes to favorable pharmacological interactions. Studies have demonstrated that fluorine substitution can modulate electronic properties and hydrogen bonding capabilities, leading to improved binding to biological receptors. This has been particularly relevant in the development of kinase inhibitors and other targeted therapies.
3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid has been investigated as a potential intermediate in the synthesis of more complex pharmacophores. Its structural features make it a versatile building block for designing molecules with specific biological activities. For instance, modifications at the benzofuran core or the trifluoro-ethoxy substituent can lead to derivatives with enhanced efficacy or reduced toxicity. Such structural diversification is crucial for overcoming resistance mechanisms and improving therapeutic outcomes.
The compound's potential applications extend beyond traditional small-molecule drug development. It has shown promise as a key intermediate in the synthesis of biologics and peptidomimetics. The carboxylic acid functionality allows for conjugation with other biomolecules, enabling the creation of targeted therapeutics that can interact specifically with disease-related pathways. This approach is particularly relevant in oncology and immunotherapy, where precision targeting is essential.
Recent research has highlighted the role of benzofuran derivatives in modulating inflammatory pathways. The trifluoro-ethoxy group may contribute to anti-inflammatory effects by interacting with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Additionally, studies suggest that this moiety can enhance blood-brain barrier penetration, making it valuable for treating central nervous system disorders. These findings underscore the compound's potential as a lead molecule for next-generation therapeutics.
The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorous chemistry techniques, have been employed to achieve high yields and purity. These innovations have enabled scalable production processes suitable for both academic research and industrial applications.
In conclusion,3-(2,2,2-Trifluoro-ethoxy)-benzofuran-2-carboxylic acid (CAS No. 1710202-33-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a benzofuran core with a trifluoro-ethoxy substituent and a carboxylic acid functional group creates a versatile scaffold with broad biological activity profiles. Continued research into this compound will likely uncover novel mechanisms of action and expand its utility in drug development across multiple therapeutic areas.
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